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molecular formula C8H9ClSe B8622843 [(2-Chloroethyl)selanyl]benzene CAS No. 50630-24-5

[(2-Chloroethyl)selanyl]benzene

Cat. No. B8622843
M. Wt: 219.58 g/mol
InChI Key: QVXFQSFFBFJVPT-UHFFFAOYSA-N
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Patent
US05614562

Procedure details

One gram of the resulting 2-hydroxyethyl phenyl selenide was dissolved in 15 ml of CH2Cl2. One ml of thionyl chloride was dissolved in 5 ml of CH2Cl2 and was added to the solution of the 2-hydroxyethyl phenyl selenide. The reaction mixture was refluxed for 1 h. The solvent was evaporated off and the remaining product transferred to a separatory funnel using CHCl3. Twenty ml of water was added to the separatory funnel and was made weakly basic with 5% aqueous NaHCO3. The CHCl3 layer was removed from the separatory funnel, dried with sodium sulfate and removed from the product by rotary evaporation and then in vacuo.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([Se:7][CH2:8][CH2:9]O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(Cl)([Cl:13])=O>C(Cl)Cl>[Cl:13][CH2:9][CH2:8][Se:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Se]CCO
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Se]CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off
CUSTOM
Type
CUSTOM
Details
the remaining product transferred to a separatory funnel
ADDITION
Type
ADDITION
Details
Twenty ml of water was added to the separatory funnel
CUSTOM
Type
CUSTOM
Details
The CHCl3 layer was removed from the separatory funnel
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
removed from the product by rotary evaporation

Outcomes

Product
Name
Type
Smiles
ClCC[Se]C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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